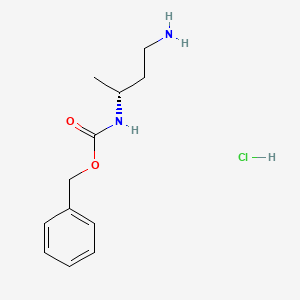
benzyl (R)-(4-aminobutan-2-yl)carbamate hydrochloride
Vue d'ensemble
Description
Benzyl ®-(4-aminobutan-2-yl)carbamate hydrochloride is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to an ®-4-aminobutan-2-yl group. This compound is often used in organic synthesis and has various applications in scientific research.
Mécanisme D'action
Target of Action
Benzyl ®-(4-aminobutan-2-yl)carbamate hydrochloride, also known as benzyl N-[(2R)-4-aminobutan-2-yl]carbamate;hydrochloride, is primarily used as a protecting group for amines in the synthesis of peptides . The compound’s primary targets are the amine groups that need to be protected during these syntheses .
Mode of Action
The compound interacts with its targets, the amine groups, by forming a carbamate protecting group . This interaction allows for transformations of other functional groups without affecting the amines . The carbamate protecting group can be removed under relatively mild conditions .
Biochemical Pathways
The biochemical pathways affected by benzyl ®-(4-aminobutan-2-yl)carbamate hydrochloride involve the synthesis of peptides . The compound allows for the selective transformation of functional groups in these pathways, without affecting the protected amine groups . The downstream effects include the successful synthesis of peptides with the desired properties .
Pharmacokinetics
The compound is known to be soluble in organic solvents and moderately soluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of benzyl ®-(4-aminobutan-2-yl)carbamate hydrochloride’s action are primarily observed in the successful synthesis of peptides . By protecting amine groups, the compound allows for the selective transformation of other functional groups, leading to the desired peptide products .
Action Environment
The action, efficacy, and stability of benzyl ®-(4-aminobutan-2-yl)carbamate hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents and water can affect its distribution in different environments. Additionally, the compound’s stability under different conditions (e.g., acidic, basic, hydrogenation) can also impact its efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ®-(4-aminobutan-2-yl)carbamate hydrochloride typically involves the protection of the amino group using a carbamate protecting group such as tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz). The protected amine is then subjected to further reactions to introduce the desired substituents. The final deprotection step yields the target compound.
For example, the synthesis may start with the reaction of ®-4-aminobutan-2-ol with benzyl chloroformate in the presence of a base to form the benzyl carbamate derivative. This intermediate is then converted to the hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of benzyl ®-(4-aminobutan-2-yl)carbamate hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl ®-(4-aminobutan-2-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd-C) catalyst.
Substitution: Benzyl chloride or benzyl bromide in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl ®-(4-aminobutan-2-yl)carbamate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Similar structure but lacks the ®-(4-aminobutan-2-yl) group.
tert-Butyl ®-(4-aminobutan-2-yl)carbamate: Similar structure but with a tert-butyl group instead of a benzyl group.
Carboxybenzyl ®-(4-aminobutan-2-yl)carbamate: Similar structure but with a carboxybenzyl group.
Uniqueness
Benzyl ®-(4-aminobutan-2-yl)carbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its hydrophobic interactions, while the ®-(4-aminobutan-2-yl) group provides chirality and potential for specific biological activity .
Propriétés
IUPAC Name |
benzyl N-[(2R)-4-aminobutan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,13H2,1H3,(H,14,15);1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJNQMABWBCAOW-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)NC(=O)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCN)NC(=O)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414960-65-8 | |
| Record name | Carbamic acid, N-[(1R)-3-amino-1-methylpropyl]-, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414960-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


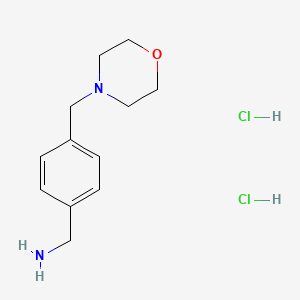
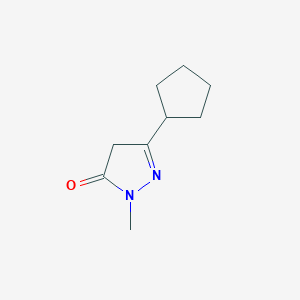
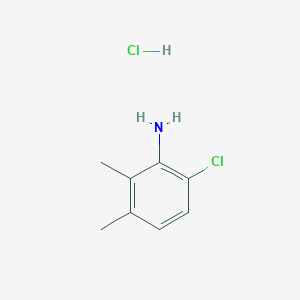
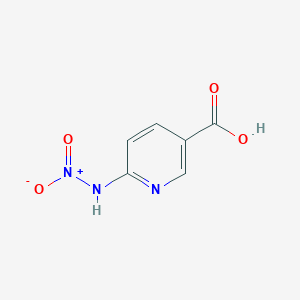
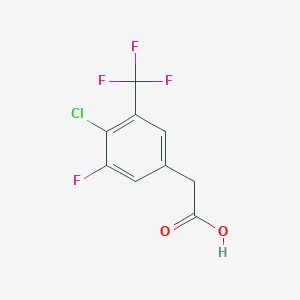
![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1433212.png)
![Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate](/img/structure/B1433213.png)
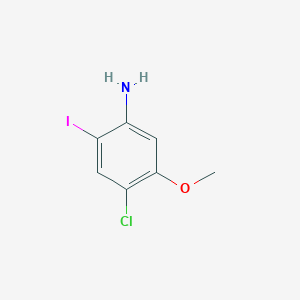
![3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide](/img/structure/B1433216.png)
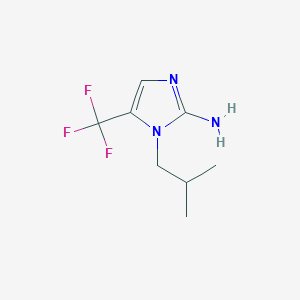
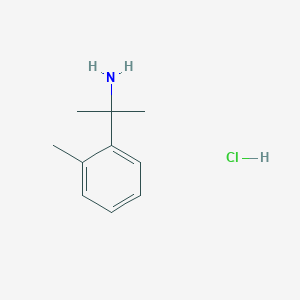
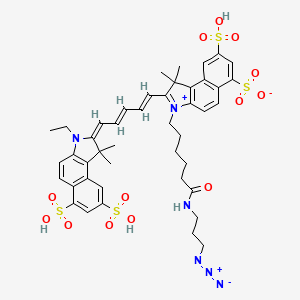
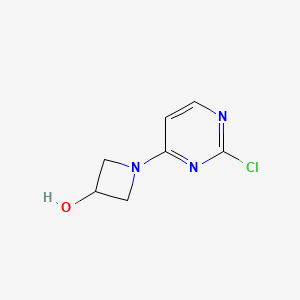
![6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol](/img/structure/B1433225.png)
